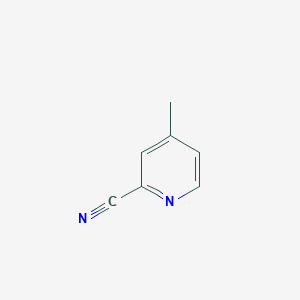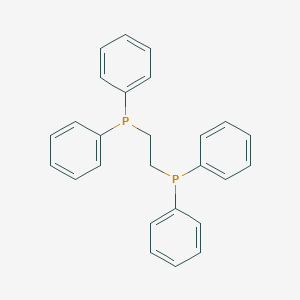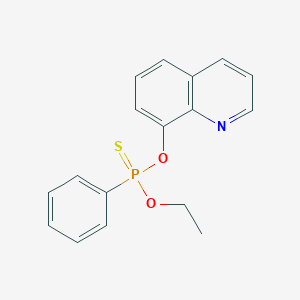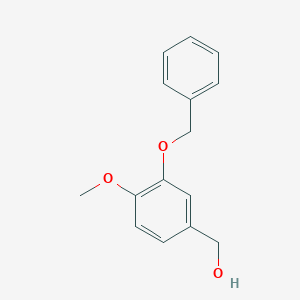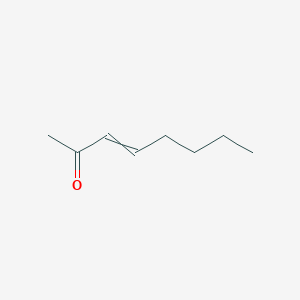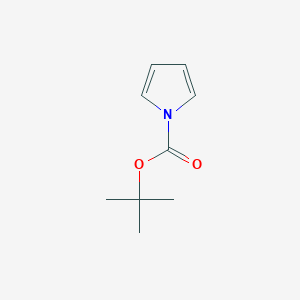![molecular formula C8H10BrN3O3S B154554 4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one CAS No. 137530-43-9](/img/structure/B154554.png)
4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one is a synthetic nucleoside analog. It is structurally related to cytosine, a pyrimidine base found in DNA and RNA. The compound features a bromine atom at the 5-position of the cytosine ring and a unique oxathiolane ring attached to the 1-position. This modification imparts distinct chemical and biological properties to the molecule, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one typically involves multiple steps. One common approach starts with the bromination of cytosine to introduce the bromine atom at the 5-position. This is followed by the formation of the oxathiolane ring through a series of reactions involving hydroxymethylation and cyclization. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with consistent quality.
化学反应分析
Types of Reactions
4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution of the bromine atom can produce a variety of substituted cytosine analogs.
科学研究应用
4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a probe in studying nucleic acid interactions.
Biology: The compound is used in molecular biology research to study DNA replication and repair mechanisms.
Industry: The compound is used in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. The bromine atom at the 5-position can form reactive intermediates that interfere with enzymatic processes involved in nucleic acid synthesis and repair. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine: Similar structure with a fluorine atom instead of bromine.
5-Iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine: Similar structure with an iodine atom instead of bromine.
5-Methyl-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one imparts unique reactivity and biological activity compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.
属性
CAS 编号 |
137530-43-9 |
|---|---|
分子式 |
C8H10BrN3O3S |
分子量 |
308.15 g/mol |
IUPAC 名称 |
4-amino-5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H10BrN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1 |
InChI 键 |
QDHJQKGCCKOBKX-UHFFFAOYSA-N |
手性 SMILES |
C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)Br |
SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)Br |
规范 SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)Br |
同义词 |
5-BHMO-cytosine 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



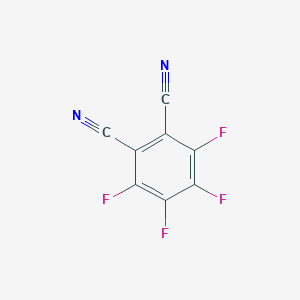
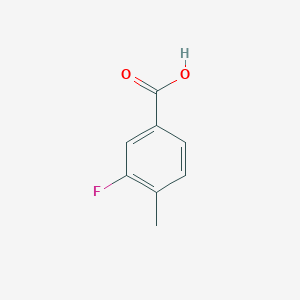
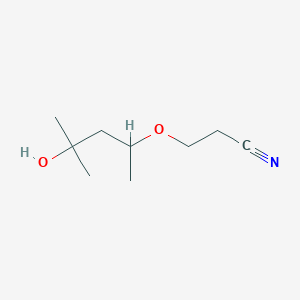
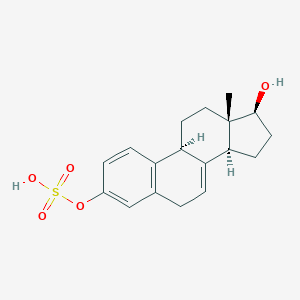
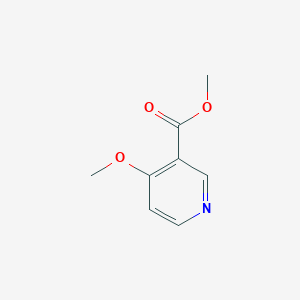
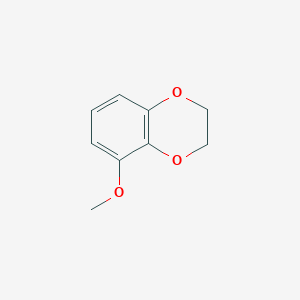
![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)
